Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound with significant relevance in pharmaceutical research. This compound contains a complex structure that integrates a chromenone moiety with a benzoate group, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 397.427 g/mol. The compound is classified as a bioactive reagent and is primarily utilized for non-human research purposes, indicating its potential application in drug discovery and development.
The compound is cataloged under the CAS number 847366-06-7 and is available from various chemical suppliers, including EvitaChem. It falls under the category of synthetic organic compounds, specifically those that exhibit pharmacological properties. The unique functional groups present in its structure suggest potential applications in medicinal chemistry, particularly as a lead compound for further development into therapeutic agents.
The synthesis of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not extensively documented in the available literature, general methods for synthesizing similar chromenone derivatives usually include:
The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., dichloromethane or ethanol), and catalysts (e.g., acid catalysts for esterification). Purification techniques such as column chromatography or recrystallization are typically employed to isolate the desired product.
The molecular structure of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate can be represented using various structural formulas:
InChI=1S/C22H23NO6/c1-4-11-27-22(26)14-5-7-15(8-6-14)29-19-13-28-21-16(20(19)25)9-10-18(24)17(21)12-23(2)3/h5-10,13,24H,4,11-12H2,1-3H3
This representation highlights the connectivity of atoms within the molecule.
The compound's structural data indicates significant functional groups that may influence its reactivity and biological interactions. The presence of hydroxyl (-OH), amino (-NH), and ester functionalities suggest diverse chemical behavior.
While specific chemical reactions involving propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate are not widely reported, similar compounds are known to participate in various reactions such as:
These reactions typically require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
Further studies would be necessary to elucidate the precise biochemical pathways influenced by this compound.
The physical properties of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-ylo}benzoate include:
Chemical properties include:
Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen -3-ylo}benzoate has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2